1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- is a synthetic compound belonging to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration, making this compound a promising candidate for cancer therapy .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine core.
Acetamide formation: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
N-methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the acetamide group to an amine.
Substitution: The bromine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its inhibitory effects on FGFRs, which are implicated in various cancers. It has shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
Medicine: Due to its FGFR inhibitory activity, this compound is being explored as a potential therapeutic agent for cancer treatment.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- involves its interaction with FGFRs. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the FGFR signaling pathway. This disruption leads to the inhibition of cell proliferation, migration, and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- can be compared with other FGFR inhibitors such as:
AZD4547: A potent FGFR inhibitor with a similar mechanism of action.
JNJ-42756493 (Erdafitinib): Another FGFR inhibitor approved for the treatment of bladder cancer.
BGJ-398 (Infigratinib): A selective FGFR inhibitor used in clinical trials for various cancers.
What sets 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- apart is its unique structure, which allows for specific interactions with FGFRs, potentially leading to improved selectivity and efficacy .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of pyrrolo derivatives that have demonstrated various biological activities, particularly in cancer research and as inhibitors of specific enzymes. This article explores the biological activity of this compound based on recent research findings, including its mechanism of action, pharmacological effects, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C10H10BrN3O
- CAS Number : 1014613-12-7
The compound features a pyrrolo ring fused with a pyridine structure, which is known to enhance its reactivity and biological activity. The presence of a bromine atom at the 4-position and an acetamide group contributes to its pharmacological properties.
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- primarily acts as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. Abnormal activation of FGFR signaling pathways is implicated in various cancers, making this compound a target for therapeutic intervention.
Target and Mode of Action
- Target : FGFR1, FGFR2, FGFR3
- Mode of Action : Inhibition of FGFR signaling leads to decreased cell proliferation and induction of apoptosis in cancer cells .
Anticancer Activity
Research has shown that 1H-Pyrrolo[2,3-b]pyridine derivatives exhibit potent anticancer properties:
- In vitro Studies : Compound 4h (related derivative) demonstrated IC50 values against FGFRs ranging from 7 to 712 nM. It effectively inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis .
- Cell Migration and Invasion : The compound significantly reduced the migration and invasion capabilities of cancer cells, highlighting its potential as an anti-metastatic agent .
Other Pharmacological Effects
In addition to its anticancer properties, related compounds in the pyrrolo series have shown:
- Phosphodiesterase Inhibition : Some derivatives act as selective inhibitors for phosphodiesterase 4B (PDE4B), which is involved in inflammatory responses. For instance, certain compounds demonstrated significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli .
Table 1: Summary of Biological Activities
Compound | Biological Activity | IC50 (nM) | Remarks |
---|---|---|---|
4h | FGFR Inhibition | 7 - 712 | Potent against breast cancer cells |
11h | PDE4B Inhibition | 480 | Selective against CNS receptors |
Various Derivatives | TNF-α Inhibition | Varies | Effective in inflammatory models |
Pharmacokinetics
The pharmacokinetic profile suggests that the low molecular weight and structural characteristics of this compound may lead to favorable absorption and distribution properties. However, detailed studies on bioavailability and metabolism are required for comprehensive understanding .
Properties
Molecular Formula |
C10H10BrN3O |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H10BrN3O/c1-12-9(15)5-6-4-7-8(11)2-3-13-10(7)14-6/h2-4H,5H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
HOTLBXVSNWYQRA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC2=C(C=CN=C2N1)Br |
Origin of Product |
United States |
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